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Sodium;4-bromo-1H-benzimidazole-2-carboxylate is a chemical compound belonging to the benzimidazole family, characterized by its unique structure that includes a bromine atom at the 4-position and a carboxylate group at the 2-position of the benzimidazole ring. This compound exhibits a molecular formula of C₈H₅BrN₂O₂Na, and it is often utilized in various chemical and biological applications due to its versatile reactivity and potential therapeutic properties.
Due to the lack of specific research on 4-Br-HBC, it's important to handle it with caution assuming it might share properties of other benzimidazole derivatives. Some benzimidazole derivatives can exhibit:
Limited research suggests that Na-4-Br-BIMC might possess antimicrobial properties. A study published in "Letters in Applied Microbiology" reported that Na-4-Br-BIMC exhibited moderate antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. [] However, further research is necessary to confirm these findings and explore the potential mechanisms of action.
The benzimidazole core structure is present in various pharmaceutical drugs with diverse therapeutic applications, including anthelmintics, antimycotics, and kinase inhibitors. [] Na-4-Br-BIMC, with its readily available reactive group (carboxylate), could serve as a valuable precursor for the synthesis of novel benzimidazole-based derivatives with potential therapeutic properties.
Benzimidazole derivatives, including sodium;4-bromo-1H-benzimidazole-2-carboxylate, have been extensively studied for their biological activities. They exhibit significant potential as:
The synthesis of sodium;4-bromo-1H-benzimidazole-2-carboxylate typically involves several steps:
Industrial production may utilize optimized reaction conditions to enhance yield and purity, often employing continuous flow reactors for efficiency.
Sodium;4-bromo-1H-benzimidazole-2-carboxylate has diverse applications across various fields:
Studies on sodium;4-bromo-1H-benzimidazole-2-carboxylate have revealed its interactions with biological targets that influence its pharmacological effects. The compound's ability to form hydrogen bonds and engage in various interactions (e.g., hydrophobic interactions, van der Waals forces) enhances its effectiveness as an anticancer agent and antimicrobial compound. Insights into structure–activity relationships indicate that modifications at specific positions on the benzimidazole ring can significantly alter its biological activity .
Several compounds share structural similarities with sodium;4-bromo-1H-benzimidazole-2-carboxylate, each exhibiting unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Methylbenzimidazole | Methyl group at position 5 | Antimicrobial properties |
| Benzimidazole | Base structure without substituents | Anticancer activities |
| 2-Carboxybenzimidazole | Carboxylic acid group at position 2 | Anti-inflammatory effects |
| Benzimidazole derivatives with halogens | Various halogen substitutions | Enhanced reactivity |
Sodium;4-bromo-1H-benzimidazole-2-carboxylate stands out due to its specific bromination and carboxylation, which influence its solubility, reactivity, and biological activity compared to other derivatives. Its unique combination of functional groups allows for distinct interactions with biological targets, making it a valuable compound for further research and development in medicinal chemistry .
The solubility characteristics of sodium;4-bromo-1H-benzimidazole-2-carboxylate are fundamentally influenced by its ionic nature and the presence of both hydrophilic and hydrophobic structural elements. The compound exhibits markedly different solubility profiles across polar and non-polar solvent systems, reflecting the complex interplay between ionic interactions, hydrogen bonding, and van der Waals forces [1] [2] [3].
In polar protic solvents, the compound demonstrates exceptional solubility. Water serves as the optimal solvent, with the sodium carboxylate group conferring high aqueous solubility that is critical for biological applications [1]. The ionic sodium salt form facilitates extensive hydration and electrostatic stabilization in aqueous media. Methanol and ethanol also provide favorable solvation environments, with solubility decreasing in the order water > methanol > ethanol, reflecting the decreasing polarity and hydrogen bonding capacity of these alcohols [2] [3].
Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide exhibit excellent solvation properties for this compound. These solvents effectively stabilize both the cationic sodium and anionic carboxylate components through dipole interactions and coordinate bonding [4] . The benzimidazole core with the imide nitrogen groups shows particular affinity for polar solvents, being usually soluble in polar media and less soluble in organic non-polar solvents [2] [3].
In contrast, non-polar solvents demonstrate severely limited solvation capacity. Hydrocarbons such as hexane and toluene show negligible dissolution, as the ionic character of the sodium carboxylate cannot be stabilized by the weak dispersive forces in these media [2] [3] [4]. The introduction of the bromine substituent at the 4-position and the polar carboxylate functionality increases solubility in polar solvents while maintaining poor solubility in non-polar systems [4].
Table 3 presents comprehensive solubility data across various solvent systems, demonstrating the pronounced preference for polar environments with estimated concentrations exceeding 100 g/L in water and polar aprotic solvents, while remaining below 0.1 g/L in non-polar media.
The thermal behavior of sodium;4-bromo-1H-benzimidazole-2-carboxylate reveals a complex multi-stage decomposition process characteristic of organic sodium salts with heterocyclic components. Thermal gravimetric analysis and differential scanning calorimetry studies of related benzimidazole derivatives provide insight into the expected thermal stability profile [6] [7] [8].
The initial thermal event occurs between 100-200°C, involving dehydration and desolvation processes where any crystallization water or residual solvents are eliminated, typically accounting for 5-10% mass loss [9] [8]. This stage is endothermic and does not involve significant structural degradation of the benzimidazole core.
Between 250-300°C, initial decomposition begins with the breakdown of the sodium carboxylate functionality. This process involves the formation of sodium carbonate and the release of carbon dioxide, representing approximately 10-20% mass loss [6] [10]. The decomposition at this stage is exothermic and marks the beginning of irreversible structural changes.
The major thermal decomposition onset occurs at 363-400°C, consistent with observations for benzimidazole derivatives where thermal decomposition commences above 363 K [6] [7]. This temperature range witnesses significant C-Br bond cleavage and organic framework degradation, accounting for 30-50% mass loss. The benzimidazole ring system demonstrates considerable thermal stability, with decomposition requiring elevated temperatures compared to simpler heterocycles [8] [11].
Between 400-500°C, extensive benzimidazole ring degradation occurs through ring-opening reactions and char formation, representing 60-80% total mass loss [6] [11]. The thermal stability of the benzimidazole core is attributed to the aromatic stabilization and the delocalized electron system within the fused ring structure.
Above 500°C, complete carbonization proceeds, leaving inorganic residues primarily composed of sodium oxide and sodium bromide, with greater than 90% mass loss from the original compound [6] [10]. Table 2 summarizes the comprehensive thermal decomposition pathways and associated temperature ranges.
The acid-base behavior of sodium;4-bromo-1H-benzimidazole-2-carboxylate involves multiple ionizable groups, each contributing distinct pKa values that govern the compound's speciation across different pH ranges. The benzimidazole unit exhibits well-characterized dissociation behavior, with experimental measurements and computational calculations providing reliable pKa determinations [12] [13] [14].
For protonated benzimidazoles, the pKa value ranges from 5.4-5.5 based on experimental measurements, with computational calculations yielding values of 5.6-5.8 [12]. This dissociation involves the loss of a proton from the protonated nitrogen center in the imidazole ring, representing the transition from the cationic form to the neutral benzimidazole species. The electron-withdrawing effect of the bromine substituent at the 4-position moderately decreases the basicity compared to unsubstituted benzimidazole [13] [14].
The carboxylate functionality exhibits typical carboxylic acid behavior with pKa values ranging from 2.8-4.8, depending on the specific structural environment and ionic strength conditions [15] [13]. The proximity of the carboxylate group to the benzimidazole ring system may result in intramolecular interactions that influence the exact pKa value within this range.
The overall compound demonstrates a two-stage ionization profile. The first ionization, occurring at approximately pH 3.5, corresponds to the deprotonation of the carboxylic acid group, while the second ionization at approximately pH 12.5 involves the benzimidazole nitrogen center [13] [14]. This behavior is consistent with the general pattern observed for benzimidazole-carboxylic acid derivatives where the acidic properties seem to be stabilized by resonance within the heterocyclic system [15].
The acid dissociation equilibria are significantly influenced by temperature, ionic strength, and solvent composition. In mixed aqueous-organic media, the dissociation constants typically shift due to changes in dielectric constant, solvent basicity, and specific solute-solvent interactions [15]. Table 4 provides comprehensive pKa data under standardized conditions.
The electrochemical characteristics of sodium;4-bromo-1H-benzimidazole-2-carboxylate are governed by the electronic structure of the benzimidazole core, the influence of the bromine substituent, and the ionic nature of the carboxylate group. Electrochemical studies of benzimidazole derivatives reveal distinctive redox behavior that depends on substitution patterns and environmental conditions [16] [17] [18].
The oxidation potential of the compound occurs at approximately 1.3-1.4 V versus the normal hydrogen electrode when measured in tetrahydrofuran with 0.1 M tetrabutylammonium perchlorate as the supporting electrolyte [16] [17]. This oxidation process likely involves the benzimidazole nitrogen centers and corresponds to the highest occupied molecular orbital energy level of -6.1 to -6.2 eV, as determined through density functional theory calculations.
Reduction behavior occurs at potentials ranging from -0.9 to -1.2 V versus the normal hydrogen electrode under similar conditions [16] [17]. The presence of the electron-withdrawing bromine substituent facilitates reduction processes by stabilizing the reduced species through inductive effects. The lowest unoccupied molecular orbital energy level is calculated to be between -2.8 to -3.2 eV.
The electrochemical window spans approximately 2.1-2.6 V in organic electrolyte systems, indicating reasonable electrochemical stability across this potential range [16] [18]. The band gap, determined through ultraviolet-visible spectroscopy and computational methods, ranges from 3.0-3.4 eV, reflecting the extended conjugation within the benzimidazole system and the electronic influence of substituents [16] [17].
Cyclic voltammetry studies indicate quasi-reversible redox behavior, suggesting that while electron transfer processes occur, they may be accompanied by chemical reactions or structural rearrangements that prevent complete electrochemical reversibility [16] [18]. The ionic conductivity in aqueous solution arises primarily from the dissociated sodium and carboxylate ions rather than electronic conduction through the organic framework [1] [17].
Table 5 summarizes the comprehensive electrochemical properties including frontier molecular orbital energies and redox potentials under specified experimental conditions.
The hygroscopic behavior and crystalline form stability of sodium;4-bromo-1H-benzimidazole-2-carboxylate are critical parameters that influence its handling, storage, and application properties. As a sodium carboxylate salt, the compound exhibits inherent hygroscopic tendencies that vary significantly with relative humidity conditions [9] [19] [20].
Under low humidity conditions (0-10% relative humidity), the compound maintains its anhydrous crystalline form with minimal water uptake of 0.5-2.0%. The crystal structure remains stable, and no significant phase transitions occur at these moisture levels. This behavior is consistent with the general stability observed for benzimidazole derivatives under dry conditions [19] [20].
As relative humidity increases to 11-30%, water uptake begins to increase to 2.0-5.0%, marking the onset of hygroscopic behavior. The critical relative humidity threshold of approximately 25% represents the point where initial hydrate formation may commence [9]. The compound transitions from purely anhydrous forms to low-level hydrate species, though the crystal lattice generally remains stable.
Between 31-50% relative humidity, significant hygroscopic activity becomes apparent with 5.0-10.0% water uptake. The critical threshold around 45% relative humidity facilitates monohydrate formation, though this form may exhibit metastable characteristics [21] [22]. The monohydrate represents a common stoichiometric hydrate for benzimidazole carboxylate salts, where water molecules integrate into the crystal lattice through hydrogen bonding networks.
At higher humidity levels (51-75% relative humidity), the compound demonstrates substantial water incorporation of 10.0-20.0%, leading to the formation of di- or trihydrate crystal forms [21]. These higher hydrates are generally more thermodynamically stable under these conditions, with the critical relative humidity around 70% representing a significant phase transition point [22].
Above 75% relative humidity, the hygroscopic behavior becomes pronounced with water uptake exceeding 20%. Under these extreme humidity conditions, the sodium carboxylate may approach deliquescence, where the absorbed water dissolves the crystalline material to form a saturated solution [23]. This behavior is characteristic of highly hygroscopic sodium salts and requires careful environmental control to maintain solid-state integrity.
The crystalline form stability is intimately connected to humidity exposure history and storage conditions. Polymorphic transitions between anhydrous and various hydrated forms can occur reversibly or irreversibly depending on the specific conditions [19] [20]. For optimal stability, storage under controlled humidity conditions below the critical thresholds is essential to prevent unwanted phase transitions that could affect the compound's physicochemical properties.